
2-Chlorocyclohexyl(3-nitrophenyl)sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorocyclohexyl(3-nitrophenyl)sulfide is an organic compound with the molecular formula C12H14ClNO2S and a molecular weight of 271.76 g/mol . This compound is characterized by the presence of a chlorocyclohexyl group attached to a nitrophenyl sulfide moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Chlorocyclohexyl(3-nitrophenyl)sulfide typically involves the reaction of 2-chlorocyclohexanol with 3-nitrobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfide bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
2-Chlorocyclohexyl(3-nitrophenyl)sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom in the chlorocyclohexyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields the corresponding sulfoxide, while reduction with iron powder results in the formation of the corresponding amine.
Applications De Recherche Scientifique
2-Chlorocyclohexyl(3-nitrophenyl)sulfide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving sulfides and sulfoxides. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for the synthesis of bioactive compounds with antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Chlorocyclohexyl(3-nitrophenyl)sulfide involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones. The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound .
Comparaison Avec Des Composés Similaires
2-Chlorocyclohexyl(3-nitrophenyl)sulfide can be compared with other similar compounds such as:
2-Chlorocyclohexyl(4-nitrophenyl)sulfide: Similar structure but with the nitro group in the para position, which may affect its reactivity and applications.
2-Chlorocyclohexyl(3-aminophenyl)sulfide:
2-Chlorocyclohexyl(3-methylphenyl)sulfide: The presence of a methyl group instead of a nitro group results in different reactivity and uses.
The uniqueness of this compound lies in its combination of chlorocyclohexyl and nitrophenyl groups, which confer distinct chemical properties and reactivity patterns .
Propriétés
Numéro CAS |
73927-08-9 |
|---|---|
Formule moléculaire |
C12H14ClNO2S |
Poids moléculaire |
271.76 g/mol |
Nom IUPAC |
1-(2-chlorocyclohexyl)sulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C12H14ClNO2S/c13-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)14(15)16/h3-5,8,11-12H,1-2,6-7H2 |
Clé InChI |
VGGJONRPYFOQNS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)SC2=CC=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



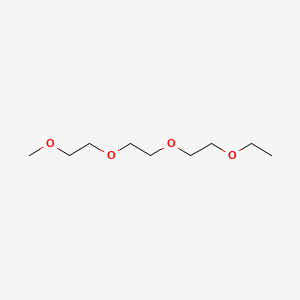
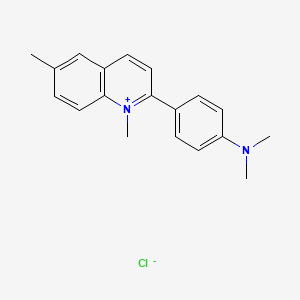
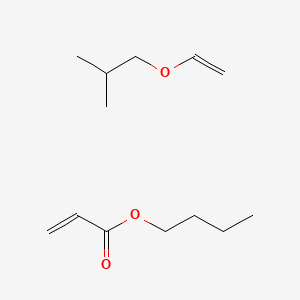
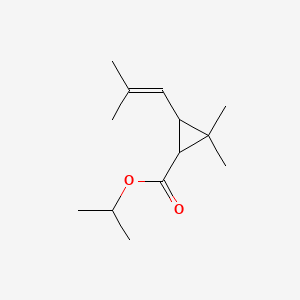
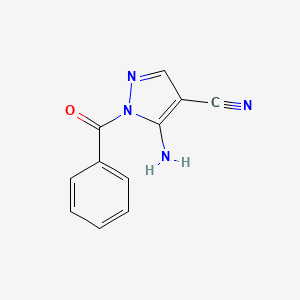
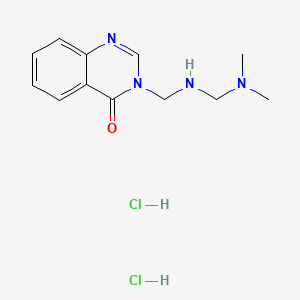
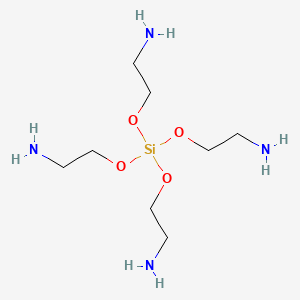

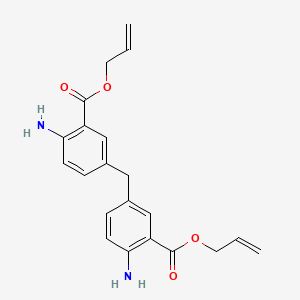

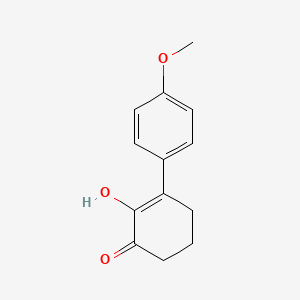

![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
